5-Hydroxypyrazine-2,3-dicarbonitrile
Description
Significance of Pyrazine (B50134) Derivatives in Contemporary Chemical Science
Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions, forms the core of a vast array of synthetic and naturally occurring compounds. researchgate.netresearchgate.net The unique electronic properties conferred by the pyrazine ring, including its electron-deficient nature, have made its derivatives indispensable in various scientific domains. researchgate.net These compounds are recognized for their broad spectrum of applications, ranging from flavor and fragrance components to key pharmacophores in drug discovery. nih.govadelaide.edu.au The pyrazine nucleus is a critical structural motif in several clinically approved drugs, highlighting its biocompatibility and versatile interaction with biological targets. researchgate.net In materials science, pyrazine derivatives are integral to the development of functional materials such as dyes, pigments, and advanced polymers. researchgate.net
Evolution of Research on Dicyanopyrazine Systems
The introduction of two cyano (-CN) groups onto the pyrazine ring to form dicyanopyrazine systems marks a significant advancement in the functionalization and application of this heterocyclic scaffold. The strong electron-withdrawing nature of the nitrile groups profoundly influences the electronic and chemical properties of the pyrazine core. rsc.org Research into dicyanopyrazine derivatives has revealed their potential as powerful components in photoredox catalysis, where their tunable electronic properties can be harnessed to drive challenging chemical transformations. semanticscholar.org These systems often exhibit push-pull chromophoric characteristics, leading to interesting optical and electronic behaviors. rsc.org The reactivity of the dinitrile functionality also opens avenues for further chemical modifications, including the synthesis of extended π-conjugated systems and macrocyclic structures like phthalocyanine (B1677752) analogues. nih.gov
The synthesis of pyrazine-2,3-dicarbonitriles is often achieved through the condensation of diaminomaleonitrile (B72808) (DAMN) with α-dicarbonyl compounds. researchgate.netnih.gov This versatile reaction has been a cornerstone in accessing a wide variety of substituted pyrazine-2,3-dicarbonitrile (B77751) derivatives.
Scope and Research Imperatives for 5-Hydroxypyrazine-2,3-dicarbonitrile
Within the broader family of dicyanopyrazines, this compound, also known as 6-Oxo-1,6-dihydropyrazine-2,3-dicarbonitrile, presents a unique combination of functional groups that make it a compound of particular research interest. The presence of a hydroxyl group (or its tautomeric oxo form) alongside the dinitrile functionality on the pyrazine ring suggests a rich and varied chemistry. The hydroxyl group can act as a proton donor and participate in hydrogen bonding, influencing the compound's self-assembly and interaction with other molecules. Its potential tautomerism between the hydroxy and oxo forms can lead to interesting reactivity patterns and applications.
The primary research imperatives for this compound revolve around a comprehensive understanding of its synthesis, physicochemical properties, and reactivity. Elucidating its spectroscopic and structural characteristics is fundamental to predicting and controlling its behavior in various chemical environments. Furthermore, exploring its potential as a building block in materials science, particularly in the synthesis of novel pigments, functional polymers, and as a ligand in the design of metal-organic frameworks (MOFs), is a key area of investigation. A deeper understanding of this compound will undoubtedly unlock new opportunities in the development of advanced materials with tailored properties.
Structure
3D Structure
Properties
IUPAC Name |
6-oxo-1H-pyrazine-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4O/c7-1-4-5(2-8)10-6(11)3-9-4/h3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZGOHPDJLBDAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(NC1=O)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504550 | |
| Record name | 6-Oxo-1,6-dihydropyrazine-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57005-60-4 | |
| Record name | 6-Oxo-1,6-dihydropyrazine-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Crystallographic Investigations of 5 Hydroxypyrazine 2,3 Dicarbonitrile Architectures
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a primary tool for the detailed structural investigation of 5-Hydroxypyrazine-2,3-dicarbonitrile in solution. It provides data on the molecular skeleton, electronic environment of nuclei, and dynamic processes such as tautomerism and aggregation.
Elucidation of Molecular Structure and Tautomerism
The structure of this compound allows for the existence of at least two tautomeric forms in equilibrium: the hydroxy form (A) and the keto (or oxo) form (B, 5-oxo-4,5-dihydropyrazine-2,3-dicarbonitrile). NMR spectroscopy is exceptionally sensitive to the subtle electronic and structural changes accompanying this proton transfer.
¹H NMR would be expected to show a single resonance for the proton on the pyrazine (B50134) ring (H-6). The chemical shift of this proton would be highly indicative of the predominant tautomeric form. In the aromatic hydroxy form, this proton would reside in a more electron-deficient ring system, likely resulting in a downfield chemical shift. Conversely, in the non-aromatic keto tautomer, a more upfield shift would be anticipated. The observation of a single, potentially broadened peak suggests a rapid exchange between tautomers on the NMR timescale. nih.govmdpi.com The position of the equilibrium is highly dependent on the solvent, with polar, protic solvents potentially favoring the keto form through specific hydrogen bonding interactions. nih.gov
¹³C NMR provides more extensive structural detail. Six distinct carbon signals would be expected. The chemical shifts of the ring carbons, particularly C-5 and C-6, would differ significantly between the two tautomers. In the hydroxy form, C-5 would exhibit a chemical shift typical for a carbon atom bonded to an oxygen in a heteroaromatic ring. In the keto form, this carbon would be a carbonyl carbon (C=O) and resonate at a much lower field. The nitrile carbons (C≡N) would also be sensitive to the electronic changes within the ring.
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for Tautomers of this compound
| Carbon Atom | Tautomer A (Hydroxy) Predicted Shift (ppm) | Tautomer B (Keto) Predicted Shift (ppm) |
|---|---|---|
| C-2, C-3 | 115-125 | 110-120 |
| C-5 | 155-165 (C-OH) | 170-180 (C=O) |
| C-6 | 130-140 | 120-130 |
Note: These are predicted values based on known chemical shift ranges for similar functional groups and heterocyclic systems.
Analysis of Aggregation Phenomena in Solution
Intermolecular interactions, such as hydrogen bonding and π-π stacking, can lead to the self-aggregation of this compound molecules in solution. NMR spectroscopy can monitor these phenomena by observing changes in spectral parameters as a function of concentration. As molecules aggregate, their chemical and magnetic environments change. This can lead to noticeable shifts in the positions of NMR signals, particularly for the protons and carbons involved in the intermolecular interfaces. lu.se
Furthermore, aggregation often leads to an increase in the effective molecular size and a decrease in the rate of molecular tumbling in solution. This results in broader NMR signals. nih.gov By systematically varying the concentration and temperature of the sample, the extent and nature of the aggregation can be characterized. For example, a downfield shift of the H-6 proton signal upon increasing concentration could suggest the formation of π-stacked aggregates.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
For this compound, IR spectroscopy would confirm the presence of its key functional groups. The nitrile groups (C≡N) exhibit a sharp, intense absorption band in the 2210–2260 cm⁻¹ region. libretexts.org The O-H group of the hydroxy tautomer would produce a strong, broad absorption in the 3200–3550 cm⁻¹ range due to hydrogen bonding. specac.com If the keto tautomer is present in significant concentration, a strong, sharp absorption for the C=O stretch would be observed between 1670 and 1780 cm⁻¹. pressbooks.pub Vibrations corresponding to the pyrazine ring (C=C and C=N stretching) would appear in the 1400–1600 cm⁻¹ region of the spectrum. vscht.cz
Raman spectroscopy provides complementary information. The C≡N stretch is also strongly Raman active. A prominent band corresponding to the pyrazine ring breathing vibration is expected, which is a characteristic feature for pyrazine derivatives in Raman spectra. nih.govnih.gov The symmetry of the molecule influences the IR and Raman activity of vibrational modes; thus, a combined analysis can yield deeper structural insights.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H | Stretch | 3200-3550 | Strong, Broad (IR) |
| C-H | Stretch | 3000-3100 | Medium (IR) |
| C≡N | Stretch | 2210-2260 | Strong, Sharp (IR, Raman) |
| C=O (Keto form) | Stretch | 1670-1780 | Strong, Sharp (IR) |
Mass Spectrometry for Molecular Ion Identification and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. The molecular formula of this compound is C₆H₂N₄O, corresponding to a molecular weight of 146.11 g/mol . bldpharm.com In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at an m/z (mass-to-charge ratio) of 146.
The fragmentation of the molecular ion would proceed through characteristic pathways for aromatic nitrogen heterocycles. A primary and highly characteristic fragmentation step for aromatic phenols and heterocycles is the loss of a neutral carbon monoxide (CO) molecule (28 Da), which would yield a fragment ion at m/z 118. raco.cat Another common fragmentation pathway involves the loss of hydrogen cyanide (HCN) (27 Da) from the pyrazine ring, resulting in a fragment at m/z 119. Subsequent fragmentations could involve the loss of the second nitrile group or further ring cleavages.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Identity | Proposed Neutral Loss |
|---|---|---|
| 146 | [C₆H₂N₄O]⁺• (Molecular Ion) | - |
| 118 | [C₅H₂N₄]⁺• | CO |
| 119 | [C₅HN₃O]⁺• | HCN |
Note: These fragmentation pathways are proposed based on established fragmentation rules for related chemical structures. libretexts.orgnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption wavelengths provide information about the electronic structure and extent of conjugation.
The this compound molecule contains a highly conjugated system composed of the pyrazine ring, two nitrile groups, and the hydroxyl group. This extended chromophore is expected to exhibit strong absorption in the UV region. The primary absorptions would be due to π→π* transitions, which involve the promotion of electrons from pi bonding orbitals to pi anti-bonding orbitals within the conjugated system. researchgate.net These transitions are typically intense.
Additionally, the presence of nitrogen and oxygen atoms with lone pairs of electrons allows for n→π* transitions, where a non-bonding electron is promoted to a π anti-bonding orbital. These transitions are generally weaker in intensity and occur at longer wavelengths compared to π→π* transitions. researchgate.netsielc.com The position of the absorption maxima (λ_max) would be sensitive to solvent polarity and pH, as these factors can influence the tautomeric equilibrium and the stabilization of the ground and excited states.
Single-Crystal X-ray Diffraction Studies
Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive and high-resolution structural information in the solid state. This technique would unambiguously determine the precise three-dimensional arrangement of atoms in the crystal lattice.
Crucially, X-ray diffraction would definitively identify which tautomer (hydroxy or keto) exists in the crystalline form. It would provide precise measurements of all bond lengths and angles, offering direct insight into the degree of aromaticity and electron delocalization within the pyrazine ring. Furthermore, this analysis would reveal the details of the supramolecular architecture, mapping out intermolecular interactions such as hydrogen bonds (e.g., O-H···N) and potential π-π stacking between the pyrazine rings of adjacent molecules. nih.gov This information is vital for understanding the solid-state packing and its influence on the material's physical properties.
Determination of Precise Molecular Geometry and Bond Parameters
The molecular structure of 5,6-Dimethylpyrazine-2,3-dicarbonitrile has been elucidated through single-crystal X-ray diffraction, revealing a nearly planar geometry for the pyrazine ring. The asymmetric unit of the crystal contains two independent molecules. The bond lengths and angles within these molecules are consistent with those observed in other pyrazine derivatives, such as 5,6-diphenylpyrazine-2,3-dicarbonitrile.
The precise bond lengths and angles provide insight into the electronic distribution within the molecule. The C-C and C-N bond distances within the pyrazine ring are indicative of its aromatic character. The bond lengths of the nitrile groups are typical for cyano functionalities attached to an sp²-hybridized carbon atom.
Below are tables detailing the bond lengths and angles for the two independent molecules (Molecule A and Molecule B) in the asymmetric unit of 5,6-Dimethylpyrazine-2,3-dicarbonitrile. nih.gov
Table 1: Selected Bond Lengths (Å) for 5,6-Dimethylpyrazine-2,3-dicarbonitrile nih.gov
| Bond | Molecule A Length (Å) | Molecule B Length (Å) |
| N1-C2 | 1.332(2) | 1.334(2) |
| C2-C3 | 1.423(2) | 1.425(2) |
| C3-N4 | 1.331(2) | 1.333(2) |
| N4-C5 | 1.359(2) | 1.358(2) |
| C5-C6 | 1.488(2) | 1.487(2) |
| C6-N1 | 1.357(2) | 1.358(2) |
| C2-C7 | 1.436(2) | 1.438(2) |
| C7-N7 | 1.145(2) | 1.143(2) |
| C3-C8 | 1.437(2) | 1.437(2) |
| C8-N8 | 1.144(2) | 1.145(2) |
| C5-C9 | 1.501(2) | 1.503(2) |
| C6-C10 | 1.502(2) | 1.500(2) |
Table 2: Selected Bond Angles (°) for 5,6-Dimethylpyrazine-2,3-dicarbonitrile nih.gov
| Angle | Molecule A Angle (°) | Molecule B Angle (°) |
| C6-N1-C2 | 117.4(1) | 117.3(1) |
| N1-C2-C3 | 121.2(1) | 121.1(1) |
| C2-C3-N4 | 121.3(1) | 121.2(1) |
| C3-N4-C5 | 117.2(1) | 117.3(1) |
| N4-C5-C6 | 121.4(1) | 121.5(1) |
| C5-C6-N1 | 121.5(1) | 121.6(1) |
| N1-C2-C7 | 118.9(1) | 119.0(1) |
| C3-C2-C7 | 119.9(1) | 119.9(1) |
| N4-C3-C8 | 118.8(1) | 118.8(1) |
| C2-C3-C8 | 119.9(1) | 120.0(1) |
| N7-C7-C2 | 178.9(2) | 179.1(2) |
| N8-C8-C3 | 179.0(2) | 178.9(2) |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., π–π Stacking)
The arrangement of molecules in the crystal lattice is crucial for understanding the material's bulk properties. In the case of pyrazine derivatives, weak intermolecular forces, including van der Waals forces and potential dipole-dipole interactions involving the nitrile groups, contribute to the stability of the crystal structure. The study of these interactions is fundamental for crystal engineering and the design of materials with specific properties.
Assessment of Dihedral Angles and Conformational Preferences
The planarity of the pyrazine ring is a key conformational feature of 5,6-Dimethylpyrazine-2,3-dicarbonitrile. nih.gov The root-mean-square deviations from planarity for the two independent molecules in the asymmetric unit are small, at 0.026 Å and 0.030 Å, respectively. nih.gov This indicates a largely flat molecular skeleton.
The dihedral angles between the pyrazine ring and its substituents are also of interest. For the methyl and dicarbonitrile groups, their orientation relative to the ring is a defining characteristic of the molecule's conformation in the solid state. In the absence of significant steric hindrance, these substituent groups tend to lie in or close to the plane of the pyrazine ring to maximize electronic conjugation.
The crystal studied was identified as a non-merohedral twin, with the two components present in a ratio of approximately 0.513:0.487. nih.gov This twinning is a crystallographic phenomenon where two or more intergrown crystal lattices are related by a symmetry operation.
Computational Chemistry and Theoretical Modeling of 5 Hydroxypyrazine 2,3 Dicarbonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. mdpi.comnih.gov It is a cornerstone of modern computational chemistry, providing a framework to calculate molecular properties and predict chemical reactivity. mdpi.com DFT calculations have been instrumental in determining the geometric and electronic structures of various heterocyclic compounds, including those related to pyrazine (B50134). nih.gov The theory posits that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, offering a more efficient alternative to traditional wave-function-based methods. mdpi.com
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and easier electronic transitions. numberanalytics.com
For 5-Hydroxypyrazine-2,3-dicarbonitrile, FMO analysis reveals the distribution of electron density and identifies the most probable sites for electrophilic and nucleophilic attacks. The HOMO is typically localized over the electron-rich regions of the molecule, indicating the sites susceptible to electrophilic attack. Conversely, the LUMO is distributed over the electron-deficient areas, which are prone to nucleophilic attack. researchgate.net The spatial distribution of these orbitals provides a visual representation of the molecule's reactivity.
Table 1: Frontier Molecular Orbital Energies for this compound (Exemplary Data)
| Orbital | Energy (eV) |
| HOMO | -7.25 |
| LUMO | -2.89 |
| HOMO-LUMO Gap | 4.36 |
Note: The values presented in this table are exemplary and derived from typical DFT calculations for similar heterocyclic compounds. Actual values may vary depending on the specific computational method and basis set used.
Computational methods, particularly time-dependent DFT (TD-DFT), are widely used to predict spectroscopic properties like UV-Vis absorption spectra and NMR chemical shifts. mdpi.comnih.gov The prediction of UV-Vis spectra is valuable for identifying compounds and understanding their electronic transitions. nih.govnih.gov TD-DFT calculations can provide information about the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in an experimental spectrum.
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). researchgate.net These calculations provide valuable data for structure elucidation and confirmation. mdpi.com By comparing the calculated chemical shifts with experimental data, the accuracy of the computed molecular structure can be validated.
Quantum Chemical Descriptors for Reactivity and Interaction Mechanisms
Quantum chemical descriptors derived from DFT calculations serve as powerful tools for quantifying the reactivity and interaction mechanisms of molecules. mdpi.comresearchgate.net These descriptors are based on the energies of the frontier molecular orbitals and provide a quantitative measure of various chemical concepts. asrjetsjournal.org
The Hard and Soft Acids and Bases (HSAB) principle is a qualitative concept that explains the stability of complexes and reaction pathways. wikipedia.orgadichemistry.com It classifies chemical species as "hard" or "soft" based on their polarizability. nih.gov Hard acids prefer to react with hard bases, forming ionic bonds, while soft acids favor reactions with soft bases, leading to covalent bonds. shahucollegelatur.org.innih.gov
Global chemical reactivity descriptors, such as chemical hardness (η) and softness (S), can be calculated from the HOMO and LUMO energies. Hardness is a measure of the resistance to change in the electron distribution, while softness is the reciprocal of hardness. For this compound, these descriptors can predict its interaction preferences with other reactants.
Table 2: Global Reactivity Descriptors for this compound (Exemplary Data)
| Descriptor | Formula | Value (eV) |
| Ionization Potential (I) | I ≈ -EHOMO | 7.25 |
| Electron Affinity (A) | A ≈ -ELUMO | 2.89 |
| Electronegativity (χ) | χ = (I+A)/2 | 5.07 |
| Chemical Hardness (η) | η = (I-A)/2 | 2.18 |
| Chemical Softness (S) | S = 1/(2η) | 0.23 |
| Electrophilicity Index (ω) | ω = μ²/ (2η) | 5.85 |
Note: The values are exemplary and calculated based on the FMO energies in Table 1.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. researchgate.netnih.gov The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing different potential values. researchgate.net
Typically, red and yellow regions indicate negative electrostatic potential, highlighting areas rich in electrons and susceptible to electrophilic attack. researchgate.net Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are attractive to nucleophiles. nih.gov For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atom of the hydroxyl group, as well as the nitrogen atoms of the nitrile groups, making these the most probable sites for electrophilic interaction. nih.gov The hydrogen atom of the hydroxyl group would likely exhibit a positive potential, indicating a site for nucleophilic interaction.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of a molecule over time. mdpi.combiorxiv.org
For a molecule like this compound, MD simulations can be employed to explore its conformational landscape and identify the most stable conformations. nih.gov This is particularly useful for understanding how the molecule might interact with biological targets or other molecules in a dynamic environment. The simulations can reveal the flexibility of different parts of the molecule and the nature of intramolecular and intermolecular hydrogen bonds that may form. rsc.org The results of MD simulations can complement the static picture provided by DFT calculations, offering a more complete understanding of the molecule's behavior.
Theoretical Insights into Tautomeric Equilibria and Aromaticity
The phenomenon of tautomerism, where a molecule exists in two or more interconvertible forms through the migration of a proton, is central to the chemical behavior of this compound. Computational studies are instrumental in elucidating the energetic landscape of these tautomers and predicting their relative stabilities.
The primary tautomeric equilibrium for this compound involves the hydroxy-form (enol) and its corresponding keto-form, 5-oxo-1,4-dihydropyrazine-2,3-dicarbonitrile. Theoretical calculations consistently demonstrate that the stability of these tautomers is profoundly influenced by the surrounding environment, such as the solvent, and the presence of substituents.
Tautomeric Equilibria:
Quantum chemical calculations, often performed using DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are employed to determine the relative energies of the tautomers. These calculations are crucial for predicting the position of the tautomeric equilibrium. For similar hydroxypyrazine systems, studies have shown that in the gas phase or non-polar solvents, the enol form may be more stable. Conversely, in polar or protic solvents, the keto tautomer is often favored due to better stabilization through intermolecular interactions like hydrogen bonding.
While specific experimental and extensive theoretical data for this compound is not widely published, the principles derived from studies on analogous compounds, such as Favipiravir (a substituted hydroxypyrazine), provide a strong predictive framework. For instance, theoretical investigations on Favipiravir have shown that the enol tautomer is substantially more stable in the gas phase and various organic solvents, while the presence of water can shift the equilibrium towards the keto form. This shift is attributed to the specific stabilization of the keto tautomer by water molecules through the formation of hydrogen-bonded complexes.
The relative energies (ΔE) and Gibbs free energies (ΔG) are key parameters calculated to quantify the stability difference between the tautomers. A lower value indicates a more stable form.
Aromaticity:
The aromaticity of the pyrazine ring in both the hydroxy and keto tautomers is a subject of significant theoretical interest. Aromaticity is a key determinant of a molecule's stability, reactivity, and magnetic properties. Various computational indices are used to quantify the degree of aromaticity. These include:
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromaticity, while positive values suggest anti-aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the bond length equalization within a ring. A HOMA value approaching 1 signifies a high degree of aromaticity, whereas values close to 0 indicate a non-aromatic system.
Para-Delocalization Index (PDI): This is an electronic index based on the delocalization of electrons between para-positioned atoms in a six-membered ring.
Aromatic Fluctuation Index (FLU): This index measures the fluctuation of electron delocalization between adjacent atoms in a ring.
Computational studies on related pyrazine systems suggest that the aromatic character of the ring can differ significantly between the enol and keto tautomers. The enol form, with its fully delocalized π-system within the pyrazinering, is expected to exhibit a higher degree of aromaticity compared to the keto form, where the delocalization is interrupted at the sp3-hybridized carbon atom. The specific values of these aromaticity indices for this compound would require dedicated computational investigation.
The following table summarizes the expected trends in aromaticity indices for the tautomers of this compound, based on general principles of aromaticity in heterocyclic compounds.
| Tautomer | Expected HOMA Value | Expected NICS(0) Value | Expected Aromatic Character |
| This compound (Enol) | Closer to 1 | Negative | More Aromatic |
| 5-Oxo-1,4-dihydropyrazine-2,3-dicarbonitrile (Keto) | Lower than enol | Less Negative or Positive | Less Aromatic |
Chemical Reactivity and Transformation Mechanisms of 5 Hydroxypyrazine 2,3 Dicarbonitrile
Nucleophilic and Electrophilic Reactivity of Pyrazine-2,3-dicarbonitriles
The pyrazine (B50134) ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement. mdpi.com This structure makes it an electron-deficient or π-deficient system. scribd.com The presence of two strongly electron-withdrawing nitrile groups in pyrazine-2,3-dicarbonitriles further depletes the electron density of the aromatic ring.
From its resonance forms, it is evident that the carbon positions (2, 3, 5, and 6) are electron-deficient. um.edu.my This inherent electronic property makes the pyrazine ring highly susceptible to nucleophilic attack, particularly when activating groups are present. um.edu.my Conversely, the ring is highly resistant to electrophilic aromatic substitution, which typically requires harsh conditions and often proceeds with low yields. scribd.comresearchgate.net The nitrogen atoms, with their lone pairs of electrons, are the most likely sites for electrophilic attack (e.g., protonation or alkylation), but this deactivates the ring even further towards substitution on the carbon atoms. um.edu.my
Studies have shown that nucleophilic substitution on the pyrazine ring is feasible, especially if a good leaving group is present. For instance, halopyrazines readily react with various nucleophiles like amines and alkoxides to yield substituted products. scribd.com
Reactions of Nitrile Groups
The nitrile group (C≡N) is strongly polarized, with an electrophilic carbon atom, making it susceptible to nucleophilic addition reactions. openstax.orglibretexts.orglibretexts.org The two nitrile groups on the pyrazine ring can undergo a variety of transformations, significantly increasing the synthetic utility of the parent molecule.
Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to first form an amide and subsequently a carboxylic acid. openstax.org In the case of 5-Hydroxypyrazine-2,3-dicarbonitrile, this reaction could potentially yield 5-Hydroxypyrazine-2,3-dicarboxamide and then 5-Hydroxypyrazine-2,3-dicarboxylic acid. The reaction is initiated by the nucleophilic attack of water (in acid) or hydroxide (B78521) (in base) on the electrophilic nitrile carbon. libretexts.orgchemistrysteps.com
Reduction: The nitrile groups can be reduced to primary amines (R-CH₂NH₂) using strong reducing agents like Lithium aluminum hydride (LiAlH₄). openstax.orgchemistrysteps.com This reaction proceeds via nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. libretexts.orglibretexts.org
Reaction with Organometallic Reagents: Grignard reagents can add to the nitrile group to form an intermediate imine anion, which upon hydrolysis yields a ketone. openstax.orglibretexts.org This provides a pathway to introduce new carbon-carbon bonds at the 2 and 3 positions of the pyrazine ring.
| Reagent | Functional Group Transformation | Product Type |
| H₃O⁺ / Heat | Nitrile (C≡N) → Carboxylic Acid (COOH) | Dicarboxylic Acid |
| H₂O, OH⁻ / Heat | Nitrile (C≡N) → Carboxylate (COO⁻) | Dicarboxylate Salt |
| 1. LiAlH₄ / 2. H₂O | Nitrile (C≡N) → Primary Amine (CH₂NH₂) | Diamine |
| 1. R-MgBr / 2. H₃O⁺ | Nitrile (C≡N) → Ketone (C=O)R | Diketone |
Data sourced from general nitrile reactivity principles. openstax.orglibretexts.org
Reactivity at the Hydroxyl Position
The 5-hydroxy substituent on the pyrazine ring is an electron-donating group, which can influence the ring's reactivity. It exists in tautomeric equilibrium with its keto form, 5-oxo-5,6-dihydropyrazine-2,3-dicarbonitrile. This hydroxyl group can undergo typical reactions of phenols or alcohols.
Alkylation and Acylation: The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. These reactions are important for introducing protecting groups or for modifying the molecule's properties.
Influence on Substitution: The presence of a hydroxyl group (a powerful electron-releasing group) can facilitate nucleophilic attack on the pyrazine ring, even without a traditional leaving group at other positions. um.edu.my
Cycloaddition Reactions and Formation of Fused Heterocycles
Pyrazine derivatives can participate in cycloaddition reactions, serving as building blocks for more complex, fused heterocyclic systems. The electron-deficient nature of the pyrazine-2,3-dicarbonitrile (B77751) core makes it a suitable component in inverse-electron-demand Diels-Alder reactions. nih.gov In these reactions, the electron-poor diene (the pyrazine) reacts with an electron-rich dienophile.
These reactions are a powerful tool for constructing bicyclic and polycyclic systems containing the pyrazine moiety. For example, the reaction of pyrazines with various dienophiles can lead to the formation of pteridines and other related fused heterocycles. clockss.org 1,3-Dipolar cycloadditions are another important class of reactions for synthesizing five-membered heterocycles attached to the pyrazine core. fiveable.me The specific cycloaddition pathways available to this compound allow for the creation of novel and complex molecular architectures. For instance, reactions of similar methylideneimidazolones with dienes like cyclopentadiene (B3395910) or isoprene (B109036) have been shown to proceed regioselectively, often requiring Lewis acid catalysis to form spiro-compounds. mdpi.com
Role as Precursors in Macrocyclic Compound Synthesis (e.g., Azaphthalocyanines)
Pyrazine-2,3-dicarbonitriles are crucial precursors for the synthesis of azaphthalocyanines (AzaPcs), which are structural analogues of phthalocyanines. researchgate.net These macrocyclic compounds are of great interest due to their unique photochemical and photophysical properties. researchgate.net
The synthesis of azaphthalocyanines typically involves the cyclotetramerization of a suitable pyrazine-2,3-dicarbonitrile derivative. The two nitrile groups are essential for this macrocyclization process. The reaction is often carried out in a high-boiling solvent in the presence of a metal salt (to yield a metallated AzaPc) or a strong base (for the metal-free macrocycle). Research has shown that new metal-free and zinc azaphthalocyanines can be prepared from 5,8-disubstituted 5,6,7,8-tetrahydropyrazino-[2,3-b]pyrazine-2,3-dicarbonitriles. researchgate.net The substituents on the pyrazine ring, such as the hydroxyl group in this compound, can be used to tune the electronic properties, solubility, and aggregation behavior of the final azaphthalocyanine product. researchgate.net
Mechanistic Studies of Substitution and Rearrangement Reactions
The mechanisms of reactions involving pyrazine derivatives are a subject of detailed study. Nucleophilic aromatic substitution (SNAr) on the electron-deficient pyrazine ring is a key transformation. The mechanism involves the attack of a nucleophile on one of the ring carbons, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. The presence of electron-withdrawing groups like the dinitriles is crucial for stabilizing this intermediate.
One-pot reactions have been developed for the synthesis of substituted pyrazine-2,3-dicarbonitriles. For example, the reaction of alkyl isocyanides with aryl/alkyl carbonyl chlorides generates a highly reactive imidoyl chloride intermediate. nih.gov This electrophilic intermediate is then attacked by a nucleophile like diaminomaleonitrile (B72808) (DAMN), leading to a series of additions, eliminations, and an eventual intramolecular cyclization to form the final 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitrile product. nih.gov
Rearrangement reactions, such as the Fischer-Hepp rearrangement observed in related N-nitroso pyrimidines, provide insight into the electronic behavior of π-deficient heterocycles. researchgate.net Such rearrangements often depend heavily on the electronic nature of the substituents on the ring, with multiple activating groups being necessary to facilitate the intramolecular migration of a group. researchgate.net
| Reaction Type | Key Intermediate | Driving Force | Example |
| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Stabilization by electron-withdrawing groups | Reaction of a halopyrazine with an amine scribd.com |
| One-Pot Pyrazine Synthesis | Imidoyl Chloride | Formation of a stable aromatic ring | Reaction of isocyanides, carbonyl chlorides, and DAMN nih.gov |
| Fischer-Hepp Type Rearrangement | N-Nitroso compound | Ring activation by electron-donating groups | Intramolecular migration of a nitroso group researchgate.net |
Applications in Advanced Materials Science Leveraging 5 Hydroxypyrazine 2,3 Dicarbonitrile Derivatives
Optoelectronic Materials Research
The unique electronic structure of pyrazine (B50134) derivatives makes them highly suitable for optoelectronic applications. By functioning as electron-accepting units, they can be integrated into donor-acceptor (D-A) molecular architectures, which are fundamental to many modern electronic devices.
Organic Light-Emitting Diode (OLED) Applications
Pyrazine-2,3-dicarbonitrile (B77751) derivatives have been successfully employed as building blocks for electroluminescent materials in OLEDs. nih.gov The fusion of pyrazine units with strong electron-donating moieties, such as triphenylamine, creates donor-acceptor compounds that exhibit highly efficient electroluminescence. researchgate.net These materials can overcome the typical 5% theoretical limit for external quantum efficiency (EQE) in traditional fluorescent emitters, suggesting alternative emission mechanisms are at play. researchgate.netrsc.org
For instance, OLED devices fabricated using pyrazine–triphenylamine fused compounds as the active elements have demonstrated excellent performance. rsc.org One such device achieved a maximum EQE of 7.37%, indicating performance beyond that of conventional fluorescent dyes. researchgate.netrsc.org The use of pyrazine bridges in thermally activated delayed fluorescence (TADF) emitters has also been shown to yield high photoluminescence quantum yields and improve device efficiencies, with EQE values reaching up to 18% for a green-emitting OLED. acs.org
A notable example is 5,6-Bis-[4-(naphthalene-1-yl-phenyl-amino)-phenyl]-pyrazine-2,3-dicarbonitrile (BNPPDC), which has been used as a hole-transporting emitter in green-yellow emitting EL devices. osti.gov These devices exhibit high brightness and efficiency, with one configuration reaching a maximum luminous efficiency of 3.61 cd/A and a brightness of 17,400 cd/m² at 11 V. osti.gov
Table 1: Performance of OLEDs Incorporating Pyrazine Derivatives
| Compound/Device Type | Role of Pyrazine Derivative | Maximum External Quantum Efficiency (EQE) | Electroluminescence Colour | Reference |
|---|---|---|---|---|
| Pyrazine-triphenylamine Fused Compound | Active Emitter | 7.37% | Not Specified | rsc.org, researchgate.net |
| pDTCz-DPzS | TADF Emitter | 18% | Green | acs.org |
| pDTCz-DPmS | TADF Emitter | 14% | Blue | acs.org |
| BNPPDC (Device A) | Hole-Transporting Emitter | 3.61 cd/A (Luminous Efficiency) | Green-Yellow | osti.gov |
| BNPPDC (Device B) | Host Emitter | 3.62 cd/A (Luminous Efficiency) | Green-Yellow | osti.gov |
Electroluminescent (EL) Materials and Chromophores
Pyrazine-2,3-dicarbonitrile derivatives are recognized as effective electroluminescent reagents. nih.gov Their utility stems from the two aza functions in the pyrazine ring, which contribute to strong chromophoric effects and high fluorescence. nih.gov A class of D-π-A-π-A chromophores based on a pyrazine core has been designed to study colorimetric and emission properties, demonstrating their potential in multifunctional sensors. colab.wsnih.gov
Complexes containing pyrazine-based ligands and metal centers, such as Ruthenium(II) ammine, function as two-dimensional nonlinear optical (NLO) chromophores. acs.org These materials display intense metal-to-ligand charge-transfer (MLCT) transitions, which are crucial for their NLO response. acs.org The synthesis of various functionalized 1,3,5-triazine (B166579) derivatives has also been a focus of research for creating advanced photo- and electroluminescent materials, including those with thermally activated delayed fluorescence (TADF) properties. rsc.org
Research into 5,6-Bis-[4-(naphthalene-1-yl-phenyl-amino)-phenyl]-pyrazine-2,3-dicarbonitrile (BNPPDC) has shown it to be a strongly fluorescent material suitable for EL devices. osti.gov Devices using BNPPDC as the emitter layer produced bright green-yellow light with a low turn-on voltage of 2.9 V. osti.gov
Organic Solid Fluorescent Materials and Photophysical Properties
The photophysical properties of pyrazine derivatives are central to their application as organic solid fluorescent materials. Pyrazine-fused 1,2,6,6a-tetrazapentalenes, for example, are zwitterionic compounds that exhibit blue fluorescence in solution, with emission wavelengths in the range of 416–426 nm. acs.orgnih.gov The photophysical behavior of styryl pyrazine derivatives is significantly influenced by the properties of their substituents. pku.edu.cn
Studies on pyrazine and its methylated derivatives under high pressure have revealed changes in fluorescence quantum yields, attributed to an increase in the π–π* character of the fluorescence, balanced by the formation of excimers. aip.org The fusion of a pyrazino-phenanthroline moiety with a helicene backbone results in a material with a relatively high photoluminescence quantum yield of 29%. uj.edu.pl
Furthermore, 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles have been synthesized and shown to exhibit similar UV-Vis spectral features with absorption peaks around 267, 303, and 373 nm. nih.gov The compound 5,6-Bis-[4-(naphthalene-1-yl-phenyl-amino)-phenyl]-pyrazine-2,3-dicarbonitrile is strongly fluorescent in the solid state, and its emission maxima shift with solvent polarity, indicating a strong intramolecular charge transfer property. osti.gov
Table 2: Photophysical Properties of Selected Pyrazine Derivatives
| Compound Class | Emission Wavelength (λem) | Fluorescence Color | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| Pyrazine-fused 1,2,6,6a-tetrazapentalenes | 416–426 nm | Blue | Not Specified | acs.org, nih.gov |
| Pyrazino-phenanthroline-helicene Derivative | Not Specified | Not Specified | 29% | uj.edu.pl |
Photovoltaic Device Integration and Low-Bandgap Polymers
Pyrazine-based compounds are instrumental in the creation of low-bandgap polymers for organic photovoltaic applications, also known as solar cells. nih.gov The electron-withdrawing nature of the pyrazine ring helps to lower the bandgap of conjugated polymers, which is a critical factor for efficient light harvesting in solar cells. mdpi.comresearchgate.net
Ladder-type pyrazine polymers have been designed to have bandgaps smaller than 1.0 eV, achieved through planarization of the polymer chains and the inclusion of electron-releasing groups. researchgate.net For example, poly(2,3-dihexylthieno[3,4-b]pyrazine) is a processable, low band-gap polymer (ca. 0.95 eV) that is dark blue-black in its neutral state and becomes transparent when doped. dtic.mil Thienopyrazine-based low-bandgap polymers have also been developed for flexible polymer solar cells, achieving optical gaps as low as 1.6-1.7 eV. researchgate.net
Pyrazine derivatives are also used as sensitizers in dye-sensitized solar cells (DSSCs). rsc.org These metal-free dyes can exhibit strong absorption into the near-infrared region and high molar extinction coefficients. Donor–π–acceptor (D–π–A) architectures using pyrazine as the π-bridge are common, with some designs reaching power conversion efficiencies (PCEs) up to 12.5%. rsc.org
Table 3: Properties of Pyrazine-Based Low-Bandgap Polymers for Photovoltaics
| Polymer Type | Bandgap (eV) | Application | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|---|
| Ladder-like Pyrazine Polymers | < 1.0 eV | Photovoltaics | Not Specified | researchgate.net |
| Poly(2,3-dihexylthieno[3,4-b]pyrazine) | ~0.95 eV | Photovoltaics | Not Specified | dtic.mil |
| Thienopyrazine-based PPVs (PM-19) | 1.6 - 1.7 eV | Flexible Solar Cells | 2.86% (on ITO glass) | researchgate.net |
Advanced Pigments and Dyes
The strong chromophoric effects associated with the pyrazine-2,3-dicarbonitrile structure make these compounds suitable for use as synthetic coloring substances. nih.gov When compared with phthalonitrile (B49051) compounds, dicyanopyrazines exhibit features like intense color and high solubility, which are advantageous for pigment and dye applications. nih.gov
Pyrazine-based sensitizers are a significant class of metal-free dyes used in dye-sensitized solar cells (DSSCs). rsc.org Their favorable photophysical and electrochemical properties are due to their versatile structural features, which allow for functionalization to tune their color and electronic properties. These dyes have been reported with strong absorption that extends into the near-infrared region, making them effective for capturing a broader spectrum of sunlight. rsc.org The formation of pyrazine-based chromophores has also been observed in studies mimicking the browning reactions in cloud water, highlighting their role in color formation in various chemical systems. researchgate.net
Chemical Sensing and Chelation-Based Detectors
Pyrazine derivatives have been engineered into highly selective and sensitive chemical sensors. These sensors often operate on a "turn-on" fluorescence mechanism, where the presence of a target analyte triggers a significant increase in fluorescence intensity. This response is typically driven by chelation, where the pyrazine derivative binds to the analyte, leading to a phenomenon known as chelation-enhanced fluorescence (CHEF). rsc.orgresearchgate.net
For example, a novel pyrazine derivative incorporating a furan (B31954) unit was designed as a fluorescent sensor for aluminum ions (Al³⁺). rsc.org This sensor demonstrated high selectivity and a low detection limit of 10⁻⁷ mol L⁻¹. Another pyrazine-based probe with a D-π-A-π-A structure was developed for the rapid and sensitive detection of hydrazine (B178648) (N₂H₄) with a detection limit as low as 1.08 nM. colab.wsnih.gov This sensor also exhibited an acidochromic effect, allowing it to detect acid vapors. colab.wsnih.gov The design of pyrazine-derived chemosensors has also been extended to the detection of anions like cyanide (CN⁻) and fluoride (B91410) (F⁻) in aqueous solutions. researchgate.net
Table 4: Performance of Pyrazine-Based Chemical Sensors
| Pyrazine Derivative Type | Target Analyte | Detection Mechanism | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Furan-containing Pyrazine Sensor | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | 10⁻⁷ mol L⁻¹ | rsc.org |
| D-π-A-π-A Pyrazine Probe | Hydrazine (N₂H₄) | Nucleophilic Attack / Fluorimetric | 1.08 nM | colab.ws, nih.gov |
| D-π-A-π-A Pyrazine Probe | Acid Vapors (TFA) | Acidochromism / Colorimetric | Not Specified | colab.ws, nih.gov |
Insufficient Information Available to Generate Requested Article
Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific published research on the coordination chemistry of 5-Hydroxypyrazine-2,3-dicarbonitrile and its derivatives. The conducted searches did not yield any experimental studies, structural analyses, or detailed discussions regarding the coordination modes of this particular compound with metal ions.
The initial and subsequent targeted searches for the synthesis, structure, and ligand properties of metal complexes involving this compound did not return relevant scholarly articles. While general information on the coordination chemistry of other pyrazine derivatives, such as N′-benzylidenepyrazine-2-carbohydrazonamide and pyrazine-2,3-dicarboxylic acid, is available, direct extrapolation of these findings to this compound would be scientifically unfounded. The presence of both hydroxyl and dinitrile functional groups on the pyrazine ring is expected to impart unique coordination behavior that cannot be accurately predicted without specific experimental evidence.
Similarly, searches for related terms such as "2,3-dicyano-5-hydroxypyrazine metal complexes" and "crystal structure of this compound coordination polymers" did not provide the necessary information to fulfill the user's request for a detailed article on its monodentate, polydentate, and bridging ligand architectures.
Therefore, due to the absence of specific data in the public domain concerning the coordination chemistry of this compound, it is not possible to generate the requested scientifically accurate and detailed article at this time. Further experimental research and publication in this specific area would be required to provide the necessary foundation for such a review.
Biological and Biomedical Research Implications of 5 Hydroxypyrazine 2,3 Dicarbonitrile Analogs Mechanistic Focus
Investigation of Bioactive Properties and Cellular Mechanisms
The exploration of pyrazine (B50134) derivatives has unveiled a spectrum of biological activities, stemming from their interactions with various cellular targets and pathways. The following subsections detail the mechanistic insights into their antitumor, antimicrobial, and herbicidal properties.
Antitumor and Anticancer Activity Mechanisms
Pyrazine derivatives, including analogs of 5-hydroxypyrazine-2,3-dicarbonitrile, have garnered significant attention for their potential as anticancer agents. nih.govdntb.gov.uanih.gov Their mechanisms of action are multifaceted, often involving the inhibition of crucial enzymes and the induction of programmed cell death.
While direct studies on this compound's effect on telomerase are not extensively documented, the broader class of pyrazine and other heterocyclic derivatives has been investigated for this activity. Telomerase, an enzyme responsible for maintaining telomere length, is reactivated in the majority of human tumors, making it a critical target for cancer therapy. uniupo.it Inhibition of telomerase leads to telomere shortening, which in turn triggers cellular senescence and apoptosis, thereby halting cancer cell proliferation. uniupo.it
Certain platinum(II) complexes, for example, have demonstrated efficacy as telomerase inhibitors, likely by targeting the RNA component of the enzyme. uniupo.it Furthermore, various heterocyclic compounds, such as dihydropyrazole derivatives, have been designed as telomerase inhibitors, with some exhibiting potent activity and inducing apoptosis in cancer cell lines. nih.gov For instance, one such derivative showed an IC50 value of 0.98 μM against telomerase. nih.gov The pyrazine scaffold, with its nitrogen-containing heterocyclic structure, presents a framework that could be tailored to interact with the active site or allosteric sites of telomerase, a hypothesis that warrants further investigation for dicarbonitrile analogs. High-throughput screening has also identified 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile as an inhibitor of ubiquitin-specific proteases (USPs), a family of enzymes involved in cancer progression, highlighting the potential of this class of compounds to inhibit key enzymatic targets. nih.gov
A primary mechanism through which pyrazine analogs exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is tightly regulated by a balance of pro-apoptotic and anti-apoptotic proteins, and its dysregulation is a hallmark of cancer.
Research has shown that pyrazine derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, some pyrazine derivatives have been found to induce cell cycle arrest and apoptosis in chronic myeloid leukemia cells. frontiersin.org The mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and Survivin, and the upregulation of the pro-apoptotic protein Bax. frontiersin.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane integrity, leading to the release of cytochrome c and subsequent activation of caspases, the executioners of apoptosis. nih.gov
Furthermore, studies on other heterocyclic compounds with similar structural motifs have elucidated more specific pathways. For instance, some β-elemene piperazine (B1678402) derivatives induce apoptosis through the generation of reactive oxygen species (ROS) and the downregulation of c-FLIP, which in turn activates both mitochondrial and death receptor-mediated apoptotic pathways. researchgate.net Analogs of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile have been shown to restrict the growth of colon and prostate cancer cells, with their mechanism likely involving the induction of apoptosis. researchgate.net Novel frontiersin.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyrazine derivatives have been found to induce late apoptosis in A549 lung cancer cells and inhibit cell growth in the G0/G1 phase. nih.gov
Antimicrobial Activity (Antibacterial, Antifungal)
Analogs of this compound have demonstrated significant potential as antimicrobial agents. The pyrazine ring is a key pharmacophore in several clinically used drugs, and its derivatives are actively being explored for new antibacterial and antifungal therapies. emanuscript.tech
The synthesis of various 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles has yielded compounds with notable antimicrobial properties. nih.gov These compounds have been evaluated against a panel of bacterial and fungal strains, with some exhibiting promising activity. For instance, novel pyrazine-2-carboxylic acid derivatives have shown good antimicrobial activity against clinical isolates such as E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans. rjpbcs.com
The mechanism of antimicrobial action for pyrazine derivatives can vary. For some, it may involve the inhibition of essential microbial enzymes. For example, molecular docking studies of certain pyrazine derivatives have suggested the inhibition of GlcN-6-P synthase as a possible mechanism for their antibacterial activity. rjpbcs.com Other studies on pyrido[2,3-b]pyrazine (B189457) derivatives revealed that 1,4-dioxide analogs displayed strong antibacterial activities, whereas 1-oxide derivatives were inactive, indicating that the oxidation state of the nitrogen atoms in the pyrazine ring is crucial for their biological effect. nih.gov
Table 1: Antimicrobial Activity of Selected Pyrazine-2-Carboxylic Acid Derivatives This table is interactive. You can sort and filter the data.
| Compound ID | Target Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
|---|---|---|---|
| P10 | C. albicans | 3.125 | rjpbcs.com |
| P4 | C. albicans | 3.125 | rjpbcs.com |
| P3 | E. coli | 50 | rjpbcs.com |
| P4 | E. coli | 50 | rjpbcs.com |
| P7 | E. coli | 50 | rjpbcs.com |
| P9 | E. coli | 50 | rjpbcs.com |
| P6 | P. aeruginosa | 25 | rjpbcs.com |
| P7 | P. aeruginosa | 25 | rjpbcs.com |
| P9 | P. aeruginosa | 25 | rjpbcs.com |
| P10 | P. aeruginosa | 25 | rjpbcs.com |
Herbicidal Activity Mechanisms
The structural similarities between some pharmaceuticals and pesticides have prompted the investigation of pyrazine derivatives for herbicidal applications. Analogs of pyrazinamide (B1679903) and its active metabolite, pyrazinoic acid, have shown potential as commercial herbicides. acs.org
Studies have demonstrated that certain pyrazine analogs can effectively control weeds such as yellow nutsedge (Cyperus esculentus) and barnyardgrass (Echinochloa crus-galli). acs.orgresearchgate.net For example, 5-fluoropyrazine-2-carboxylic acid provided significant control of these weeds with minimal injury to crops like soybean. acs.org The herbicidal mechanism of these pyrazine analogs is not yet fully elucidated but is hypothesized to involve the disruption of key biosynthetic pathways in plants. acs.org Potential targets include the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and ethylene, both of which are vital for plant growth and development. acs.org
Further research into pyrazolylpyrimidine derivatives has shown that substitutions on the pyrimidine (B1678525) ring play a crucial role in their herbicidal activity. nih.gov For instance, an alkynyloxy group at the 6-position of the pyrimidine ring was important for bleaching activities, likely through the inhibition of chlorophyll (B73375) synthesis. nih.gov In contrast, compounds with an amino group at the same position exhibited strong inhibition of weed root growth. nih.gov Patents have also been filed for pyridyl-/pyrimidyl-pyrazine derivatives as herbicidally active compounds, further underscoring the potential of this chemical class in agriculture. google.com
Enzymatic Biotransformation and Biodegradation Pathways
The biodegradation of nitriles, the functional group present in this compound, is primarily facilitated by two enzymatic routes. frontiersin.org One pathway involves nitrilases, which directly hydrolyze the nitrile to a carboxylic acid and ammonia (B1221849) in a single step. researchgate.net The second route is a two-step process involving nitrile hydratases, which convert the nitrile to an amide, followed by the action of amidases, which hydrolyze the amide to a carboxylic acid and ammonia. frontiersin.org The presence of two nitrile groups in the target compound suggests a stepwise degradation is likely.
The pyrazine ring itself can also be metabolized by microorganisms. nih.govnih.gov Bacterial degradation of pyrazines often begins with hydroxylation of the ring, a step that has already occurred in this compound, potentially making it more amenable to further degradation. nih.gov Following hydroxylation, the ring is typically cleaved, and the resulting intermediates are funneled into central metabolic pathways. nih.gov While the specific enzymes and pathways for the complete degradation of this compound have not been fully characterized, the existing knowledge on nitrile and pyrazine metabolism provides a framework for predicting its biotransformation. nih.govnih.gov The degradation of cyanide, a related toxic compound, by various microbial enzymes has also been well-documented, suggesting that microorganisms possess the enzymatic machinery to handle cyano-functionalized compounds. nih.gov
Microbial Metabolism of Pyrazine Derivatives
Pyrazines are subject to metabolic transformation by various microorganisms, including bacteria and fungi. nih.gov These microbes can both synthesize and degrade pyrazine compounds. nih.gov The microbial transformation of pyrazines is a key area of research, as it can lead to the creation of novel molecules with diverse applications. nih.gov
The formation of pyrazine structures can occur through several pathways, such as the self-dimerization of α-amino aldehydes followed by air oxidation. mdpi.com Another significant mechanism involves the degradation of sugars like glucosamine (B1671600), which can form key pyrazine and polyhydroxyl aromatic motifs. researchgate.net For instance, the browning of glucosamine is a well-studied reaction that leads to the formation of fructosazine, a polyhydroxylpyrazine. researchgate.net The metabolic pathways often involve condensation reactions. One such pathway involves the condensation of two α-dicarbonyl compounds with ammonia to form hydroxy-pyrazines. researchgate.net These microbial metabolic processes are fundamental to the role of pyrazines in the environment and their potential biotechnological applications. nih.gov
Role in Xenobiotic Metabolism
When introduced into higher organisms, pyrazine derivatives are treated as xenobiotics and processed by metabolic enzyme systems, most notably the cytochrome P450 (CYP450) superfamily. nih.gov Studies in rats have shown that pyrazine and its analogs can induce the activity of hepatic microsomal cytochrome P450-dependent enzymes. nih.gov
The specific isoforms of the CYP450 system induced can vary depending on the substituents on the pyrazine ring. For example, pyrazine itself is primarily an inducer of the CYP2E1 isoenzyme. In contrast, a derivative like (methylthio) methylpyrazine (MTMP) acts as a mixed inducer, increasing the levels of CYP2B1, CYP3A, and CYP2E1 isoenzymes. nih.gov Other derivatives, such as 5,6,7,8-tetrahydroquinoxaline (B1293704) (CHP) and 5-methyl-6,7-dihydro-5'-cyclopentapyrazine (CPP), also show inductive effects on various CYP450 isoenzymes. nih.gov This induction alters the metabolism of other substances, highlighting the role of pyrazine analogs in xenobiotic interactions. nih.gov
Table 1: Induction of Cytochrome P450 (CYP450) Isoenzymes by Pyrazine Derivatives
This table summarizes the observed induction of specific CYP450 isoenzymes in rat liver following administration of pyrazine and its analogs.
Molecular Docking and Target Interaction Modeling
Molecular docking is a computational technique used to predict how a molecule, such as a pyrazine derivative, will bind to a protein target. This method is crucial for understanding the potential biological activity and mechanism of action. Due to their heteroaromatic nature, pyrazines can engage in a mix of polar and nonpolar interactions. nih.gov The most common interactions observed for the pyrazine ring are hydrogen bonds where a pyrazine nitrogen acts as an acceptor, followed by weak hydrogen bonds with a pyrazine hydrogen serving as a donor. nih.gov Additionally, π-interactions, coordination with metal ions, and intramolecular hydrogen bonds are frequently observed. nih.gov
Prediction of Binding Affinities and Active Site Interactions
Molecular docking studies provide predictions of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), and visualize the specific interactions within the active site of a target protein.
For instance, a study on pyrazine-pyridone derivatives identified a compound with a strong predicted binding affinity of -7.4519 kcal/mol for its bacterial target (PDB ID: 4DUH). nih.gov The favorable binding was attributed to two key interactions: a hydrogen-donor bond and a π-hydrogen bond. nih.gov In another example, pyrazine derivatives designed as stabilizers for the p53-Y220C cancer mutant were shown through docking and X-ray crystallography to occupy different subsites of the mutation-induced binding pocket. doaj.org
Docking studies of various substituted pyrazines with Human Serum Albumin (HSA) revealed that hydrophobic forces are the primary driver of the binding interaction. semanticscholar.org Similarly, docking of methyl β-D-galactopyranoside analogs against the SARS-CoV-2 main protease (PDB ID: 6Y84) showed binding affinities ranging from -6.8 to -8.8 kcal/mol. mdpi.com These studies demonstrate the power of molecular docking to elucidate the specific atomic-level interactions that govern the biological effects of pyrazine analogs.
Table 2: Predicted Binding Affinities of Pyrazine Analogs from Molecular Docking Studies
This table presents examples of predicted binding affinities for various pyrazine-related compounds against their respective biological targets.
Structure-Activity Relationships (SAR) from a Mechanistic Perspective
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. From a mechanistic perspective, SAR links specific functional groups or structural motifs to changes in molecular interactions or metabolic stability.
A classic example of SAR is seen in studies of DNA binders. The inclusion of a chloride substituent in 2-chloro-3-hydrazinopyrazine (2Cl3HP) was found to increase its binding affinity for DNA by approximately 1.65-fold compared to the non-chlorinated analog, 2-hydrazinopyrazine (2HP). nih.gov This demonstrates that even a small modification, like the addition of a halogen, can significantly alter the electronic properties and, consequently, the target interaction of the molecule. nih.gov
In another SAR study focusing on pyridine (B92270) derivatives, the introduction of a 5-oxo-3-phenyl or 5-oxo-3-methyl-dihydropyrazole ring was shown to dramatically enhance antioxidant activity. nih.gov This suggests that this specific heterocyclic addition provides a structural framework conducive to radical scavenging or other antioxidant mechanisms. A comprehensive SAR study on 2-aminopyridine-3,5-dicarbonitrile (B1331539) compounds, which are structurally related to the title compound, identified modifications that improved bioactivity against prion replication by approximately 40-fold. nih.gov These studies are essential for rational drug design, allowing for the targeted optimization of lead compounds to enhance desired biological effects.
Q & A
Q. What are the optimal synthetic conditions for preparing substituted pyrazine-2,3-dicarbonitrile derivatives?
Substituted derivatives are synthesized via nucleophilic aromatic substitution. For example, 5,6-dichloro-pyrazine-2,3-dicarbonitrile reacts with phenolic nucleophiles using NaH in dry dioxane at 100°C for 24 hours to yield bis-substituted products. Milder bases like K₂CO₃ fail due to insufficient activation of the pyrazine ring, emphasizing the need for strong bases to enhance chlorine lability . For mono-substitution, 5-chloropyrazine-2,3-dicarbonitrile reacts with eugenol in THF at 65°C using triethylamine as a base, achieving selective substitution .
Q. How can spectroscopic techniques validate the structural integrity of synthesized derivatives?
- IR spectroscopy : The -CN group exhibits a characteristic absorption at ~2220 cm⁻¹, confirming nitrile functionality .
- NMR : Distinct signals for aromatic protons (e.g., 7.94 ppm for =CH in thiazolo-pyrimidine derivatives) and substituents (e.g., allyl/methoxy groups in eugenol-containing derivatives) aid in structural assignment .
- Mass spectrometry : High-resolution LC/MS-TOF confirms molecular weights (e.g., m/z 403 for 4-cyanobenzylidene derivatives) .
Advanced Research Questions
Q. How do electronic modifications of pyrazine-2,3-dicarbonitrile influence photoredox catalytic activity?
Substituents like thiophene or methoxy groups alter electron density, modulating redox potentials. For instance, Suzuki-Miyaura coupling introduces electron-rich thiophene units, enhancing light absorption and charge separation. Tailored derivatives (e.g., 5,6-bis(thiophen-2-ylthio)pyrazine-2,3-dicarbonitrile) exhibit improved photocatalytic efficiency in redox reactions, validated by cyclic voltammetry and UV-vis spectroscopy .
Q. What methodologies assess the crosslinking reactivity of pyrazine-2,3-dicarbonitrile in polymer systems?
- Model curing studies : Reactivity with amines is monitored via DSC to determine exothermic peaks and activation energies. Pyrazine-2,3-dicarbonitrile shows faster curing than phthalonitrile due to enhanced nucleophilic attack at nitrile groups .
- Molecular simulations : DFT calculations reveal hydrogen-bond-assisted stabilization of transition states, explaining the higher reactivity of pyrazine derivatives .
Q. How can structural modifications enhance the bioactivity of pyrazine-2,3-dicarbonitrile analogues?
Introducing electron-withdrawing groups (e.g., trifluoromethyl) or fused heterocycles (e.g., indeno-pyrazine) improves binding to biological targets. For example, 9-oxo-indeno[1,2-b]pyrazine-2,3-dicarbonitrile inhibits deubiquitinating enzymes (USP8) by mimicking ubiquitin’s structural motifs, validated via high-throughput screening and enzyme kinetics .
Data Contradiction and Experimental Design
Q. How should researchers resolve discrepancies in substitution reaction yields for pyrazine-2,3-dicarbonitrile derivatives?
Contradictory yields (e.g., NaH vs. K₂CO₃ in ) arise from base strength and solvent polarity. NaH in dioxane deprotonates phenolic nucleophiles effectively, while K₂CO₃ fails due to poor solubility. Experimental optimization should include:
- Screening bases (e.g., DBU, Cs₂CO₃) for milder conditions.
- Solvent polarity adjustments (e.g., DMF for polar intermediates).
- Real-time monitoring via TLC or in-situ IR to track reaction progress .
Q. What strategies validate proposed biosynthetic pathways involving 5-Hydroxypyrazine-2,3-dicarbonitrile?
Biosynthetic proposals (e.g., intramolecular Diels-Alder reactions forming bicyclo[2.2.2]diazaoctanes) are tested via:
- Isotopic labeling (¹³C/¹⁵N) to track carbon/nitrogen migration.
- Enzymatic assays with fungal extracts to identify catalytic intermediates.
- Synthetic biomimetic studies using 5-hydroxypyrazin-2(1H)-one precursors .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
